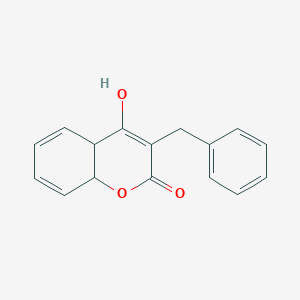
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant. This compound has drawn significant attention in the scientific community due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is not fully understood. However, research has suggested that it acts through multiple pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has a range of biochemical and physiological effects. These include the inhibition of cancer cell growth and proliferation, reduction of inflammation, and protection against oxidative stress. Additionally, it has been found to have a neuroprotective effect, potentially slowing the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, a limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one. These include investigating its potential as a treatment for various cancers, exploring its anti-inflammatory properties in the context of autoimmune diseases, and further elucidating its mechanism of action. Additionally, research could focus on developing more efficient methods of synthesizing the compound and improving its solubility for use in lab experiments.
Conclusion
In conclusion, 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one is a naturally occurring compound with potential therapeutic properties. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its neuroprotective effects, make it a promising candidate for further research. While there are limitations to its use in lab experiments, its natural origin and potential safety profile make it an attractive alternative to synthetic compounds. Further research is needed to fully understand the mechanism of action of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one can be achieved through the condensation of benzaldehyde and 4-hydroxyacetophenone using a base catalyst. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-benzyl-4-hydroxy-4a,8a-dihydro-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. Additionally, it has been found to have potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,12,14,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFUJGQLLLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3C=CC=CC3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-hydroxy-4a,8a-dihydrochromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

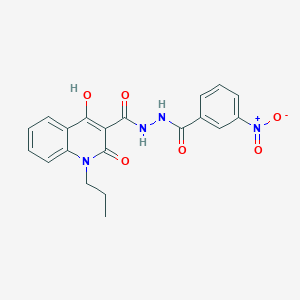


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)
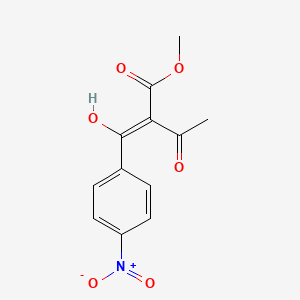
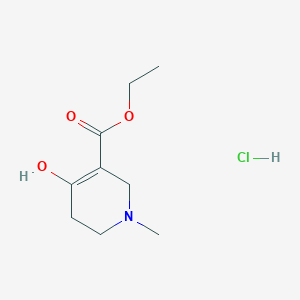

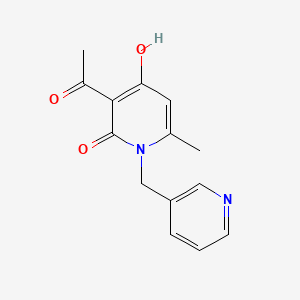
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
